![molecular formula C15H11F3O3 B3143822 4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid CAS No. 536975-35-6](/img/structure/B3143822.png)
4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid
Overview
Description
4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid, also known as 4-BTFB, is an organic compound with a wide range of applications in the fields of biochemistry and medicinal chemistry. It is a trifluoromethylated derivative of benzoic acid and is used as a building block in the synthesis of biologically active compounds. 4-BTFB is used as a starting material in the synthesis of drugs, as well as in the synthesis of peptides, proteins, and other biomolecules. 4-BTFB is also used as a reagent in the synthesis of pharmaceuticals and other compounds.
Scientific Research Applications
Degradation and Environmental Stability
The study on the degradation processes of nitisinone (NTBC), a related compound to 4-(benzyloxy)-3-(trifluoromethyl)benzoic acid, reveals insights into its stability under various conditions, which could be relevant for understanding the environmental behavior of similar compounds. The stability of NTBC increases with the pH of the solution, and significant degradation products formed include 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), which exhibit considerable stability under studied conditions. This suggests that related compounds like 4-(benzyloxy)-3-(trifluoromethyl)benzoic acid might also show similar stability profiles, impacting their environmental persistence and degradation pathways (Barchańska et al., 2019).
Gut Function Regulation by Benzoic Acid Derivatives
Benzoic acid derivatives, including 4-(benzyloxy)-3-(trifluoromethyl)benzoic acid, may have implications in regulating gut functions due to their antibacterial and antifungal properties. A study discusses how benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. This research suggests potential applications of 4-(benzyloxy)-3-(trifluoromethyl)benzoic acid and related compounds in enhancing gut health through appropriate levels, highlighting the need for understanding the balance between beneficial effects and potential toxicity (Mao et al., 2019).
Pharmacological Potential of Structural Analogs
The pharmacological potential of compounds structurally related to 4-(benzyloxy)-3-(trifluoromethyl)benzoic acid, such as sultone derivatives found in 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, is underexplored. These compounds, due to their structural similarity to known pharmacologically active cores, may possess anticoagulant, antimicrobial, and antitumor properties. This indicates a promising area for future research to explore the pharmacological applications of 4-(benzyloxy)-3-(trifluoromethyl)benzoic acid and its derivatives (Hryhoriv et al., 2021).
Mechanism of Action
Target of Action
It has been studied as a potential antimycotic agent, suggesting that its targets may be components of fungal cells .
Mode of Action
As an antimycotic agent, it likely interacts with specific proteins or enzymes in fungal cells, disrupting their normal function .
Biochemical Pathways
Given its potential antimycotic activity, it may interfere with the synthesis of essential components of the fungal cell, such as the cell wall or membrane .
Result of Action
Its potential antimycotic activity suggests that it may inhibit the growth of fungal cells or induce their death .
properties
IUPAC Name |
4-phenylmethoxy-3-(trifluoromethyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)12-8-11(14(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUDZLWMGWNCIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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